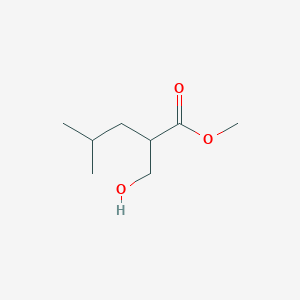
Pentanoic acid, 2-(hydroxymethyl)-4-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(hydroxymethyl)-4-methylpentanoate is an organic compound with the molecular formula C8H16O3 It is a derivative of pentanoic acid, featuring a hydroxymethyl group and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(hydroxymethyl)-4-methylpentanoate can be achieved through several methods. One common approach involves the esterification of 2-(hydroxymethyl)-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(hydroxymethyl)-4-methylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4-methylpentanoic acid.
Reduction: 2-(Hydroxymethyl)-4-methylpentanol.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)-4-methylpentanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of metabolic pathways involving esters and alcohols.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)-4-methylpentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(hydroxymethyl)-3-methylbutanoate
- Methyl 2-(hydroxymethyl)-4-ethylpentanoate
- Methyl 2-(hydroxymethyl)-4-methylhexanoate
Uniqueness
Methyl 2-(hydroxymethyl)-4-methylpentanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both a hydroxymethyl group and a methyl group on the pentanoate backbone allows for diverse chemical transformations and applications.
Properties
CAS No. |
403804-65-9 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)-4-methylpentanoate |
InChI |
InChI=1S/C8H16O3/c1-6(2)4-7(5-9)8(10)11-3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
IMPIFZVYBPRZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















